Introduction: Navigating the Isomeric Landscape of Amino-Functionalized Acetanilides
Introduction: Navigating the Isomeric Landscape of Amino-Functionalized Acetanilides
An In-depth Technical Guide to N-(3-Aminophenyl)acetamide: Synthesis, Characterization, and Applications
In the realm of synthetic organic chemistry and drug discovery, precision in molecular architecture is paramount. The compound class of amino-functionalized acetanilides presents a fascinating case study in isomeric differentiation, where subtle changes in substituent placement on the aromatic ring can drastically alter physicochemical properties and biological activity. This guide focuses on N-(3-Aminophenyl)acetamide (CAS No. 102-28-3), a versatile intermediate with significant applications in the synthesis of pharmaceuticals and dyes.[1][2]
It is crucial to distinguish this molecule from its isomers, such as 2-aminoacetanilide and 4-aminoacetanilide, as their synthetic pathways and downstream applications differ significantly.[3][4] N-(3-Aminophenyl)acetamide, also known as 3'-aminoacetanilide or m-aminoacetanilide, is characterized by an acetamido group and an amino group in a meta-relationship on the benzene ring.[1][5] This structural arrangement imparts a unique reactivity profile that has been exploited in the development of complex heterocyclic systems and active pharmaceutical ingredients (APIs).[1]
This technical guide provides a comprehensive overview of N-(3-Aminophenyl)acetamide, from its fundamental chemical and physical properties to detailed synthetic protocols and analytical characterization. We will delve into the causality behind experimental choices, offering insights grounded in practical laboratory experience for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
A thorough understanding of a molecule's intrinsic properties is the foundation for its effective application in research and development. The key identifiers and physicochemical properties of N-(3-Aminophenyl)acetamide are summarized below.
| Property | Value | Source |
| IUPAC Name | N-(3-Aminophenyl)acetamide | [5] |
| Synonyms | 3'-Aminoacetanilide, m-Aminoacetanilide, 3-Acetamidoaniline | [1][5] |
| CAS Number | 102-28-3 | [1] |
| Molecular Formula | C₈H₁₀N₂O | [2][5] |
| Molecular Weight | 150.18 g/mol | [2][5] |
| Appearance | White to gray or light brown crystalline powder/solid | [2][5][6] |
| Melting Point | 86-88 °C | [6][7] |
| Solubility | Soluble in water (1-5 g/100 mL at 24 °C) | [1][7] |
| pKa | 14.82 ± 0.70 (Predicted) | [7] |
The presence of both a basic amino group and a neutral amide functionality, combined with the aromatic ring, dictates the molecule's solubility, reactivity, and potential for hydrogen bonding. These characteristics are critical considerations for reaction solvent selection, purification strategies, and formulation development.
Synthesis of N-(3-Aminophenyl)acetamide: A Protocol with Mechanistic Insights
The synthesis of N-(3-Aminophenyl)acetamide is a well-established process, with the reduction of N-(3-nitrophenyl)acetamide being a common and reliable route.[1] This method is often preferred due to the ready availability of the starting material and the high yields achievable. An alternative approach involves the selective acylation of m-phenylenediamine.[2]
Below is a detailed, step-by-step protocol for the synthesis via the reduction of N-(3-nitrophenyl)acetamide, a process that exemplifies a fundamental transformation in organic synthesis.
Experimental Protocol: Reduction of N-(3-nitrophenyl)acetamide
Objective: To synthesize N-(3-Aminophenyl)acetamide by the catalytic reduction of N-(3-nitrophenyl)acetamide.
Materials:
-
N-(3-nitrophenyl)acetamide
-
Ethanol (or a similar suitable solvent)
-
Palladium on carbon (10% Pd/C) or an alternative reducing agent like Tin(II) chloride in hydrochloric acid.
-
Diatomaceous earth (for filtration)
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(3-nitrophenyl)acetamide in a suitable solvent such as ethanol. The choice of a protic solvent like ethanol is strategic as it facilitates the protonolysis steps in the catalytic cycle.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon to the solution. The catalyst loading is a critical parameter; typically, 1-5 mol% is sufficient. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent catalyst deactivation, although for this particular reduction, it is not always strictly necessary.
-
Hydrogenation: The flask is then subjected to an atmosphere of hydrogen gas. This can be achieved using a hydrogen-filled balloon for small-scale reactions or a Parr hydrogenator for larger scales and more precise pressure control. The reaction is typically stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of toluene and acetone (e.g., 5:2 v/v), can be used to separate the starting material from the product.[7] The disappearance of the starting nitro compound spot indicates the completion of the reaction.
-
Catalyst Removal: Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst. This step is crucial to prevent contamination of the final product with the metal catalyst. The filter cake should be washed with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Solvent Evaporation: The solvent from the filtrate is removed under reduced pressure using a rotary evaporator. This will yield the crude N-(3-Aminophenyl)acetamide.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) or by silica gel column chromatography to obtain a high-purity product.[7]
Expert Insight: The choice of reducing agent is a key decision point in this synthesis. While catalytic hydrogenation with Pd/C is often cleaner and results in higher yields, classical methods using metals in acidic media (e.g., Sn/HCl or Fe/HCl) are also effective and can be more cost-efficient for large-scale production, though they may require more rigorous purification to remove metal salts.
Caption: Workflow for the synthesis of N-(3-Aminophenyl)acetamide.
Spectroscopic Characterization
Unambiguous identification of the synthesized N-(3-Aminophenyl)acetamide is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For N-(3-Aminophenyl)acetamide, both ¹H and ¹³C NMR provide characteristic signals.
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.58 (s, 1H, NH): This singlet corresponds to the amide proton. Its chemical shift can be variable and is dependent on concentration and temperature.
-
δ 6.92 (t, 1H, H-2, J = 2.00 Hz): A triplet for the proton at position 2 of the aromatic ring.
-
δ 6.88 (t, 1H, H-4, J = 8.00 Hz): A triplet for the proton at position 4 of the aromatic ring.
-
δ 6.64 (dd, 1H, H-6, J₁ = 0.80 Hz, J₂ = 8.00 Hz): A doublet of doublets for the proton at position 6.
-
δ 6.23 (dd, 1H, H-5, J₁ = 1.60 Hz, J₂ = 8.00 Hz): A doublet of doublets for the proton at position 5.
-
δ 5.00 (bs, 2H, NH₂): A broad singlet corresponding to the two protons of the primary amino group.
-
δ 1.99 (s, 3H, CH₃-CO): A sharp singlet for the three protons of the acetyl methyl group.[7]
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 167.85 (C=O): The signal for the carbonyl carbon of the amide.
-
δ 148.85 (C1): The carbon atom attached to the amino group.
-
δ 139.85 (C3): The carbon atom attached to the acetamido group.
-
δ 128.75 (C4): Aromatic carbon at position 4.
-
δ 109.04 (C5): Aromatic carbon at position 5.
-
δ 106.93 (C6): Aromatic carbon at position 6.
-
δ 104.67 (C2): Aromatic carbon at position 2.
-
δ 23.98 (CH₃-CO): The methyl carbon of the acetyl group.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The characteristic absorption bands for N-(3-Aminophenyl)acetamide are:
-
Amide I Band (C=O stretch): Typically observed around 1630-1680 cm⁻¹. This is a strong absorption characteristic of the amide carbonyl group.[8]
-
Amide II Band (N-H bend and C-N stretch): Found in the region of 1515-1570 cm⁻¹.[8]
-
N-H Stretching Vibrations: The primary amino group (NH₂) will show two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region, while the secondary amide (N-H) will show a single band in the same region.[9]
-
Aromatic C-H Stretching: These are typically observed just above 3000 cm⁻¹.[9]
-
Aromatic C=C Bending: Characteristic absorptions for the benzene ring are found in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For N-(3-Aminophenyl)acetamide, the expected molecular ion peak [M]⁺ would be at m/z 150.18. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Applications in Research and Industry
N-(3-Aminophenyl)acetamide is not typically an end-product but rather a crucial building block in the synthesis of more complex molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a modifiable acetamido group, makes it a versatile intermediate.
-
Dye Synthesis: It serves as a key intermediate in the preparation of various dyes, including reactive yellow and disperse dyes.[1][2] The primary amino group can be diazotized and coupled to form azo compounds, which are a large class of colorful substances.[1]
-
Pharmaceutical Synthesis: The scaffold of N-(3-Aminophenyl)acetamide is found in various pharmacologically active molecules. It is a known starting material for the synthesis of Trametinib, a MEK inhibitor used in cancer therapy.[1] Its derivatives have been explored for a range of biological activities, highlighting its importance as a pharmacophore.[10][11][12]
-
Heterocyclic Chemistry: The amino group provides a reactive handle for the construction of various heterocyclic rings, such as imidazoles and thiazoles, which are prevalent in medicinal chemistry.[1]
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